molecular formula C15H12O B032374 phenanthren-9-ylmethanol CAS No. 4707-72-6

phenanthren-9-ylmethanol

Cat. No.: B032374
CAS No.: 4707-72-6
M. Wt: 208.25 g/mol
InChI Key: YTBUBUXQLGFKKL-UHFFFAOYSA-N
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Description

9-Phenanthrenemethanol is an organic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group attached to the ninth carbon of the phenanthrene structure. It is a significant intermediate in organic synthesis and has applications in various fields, including material chemistry and pharmaceutical chemistry .

Mechanism of Action

Target of Action

Phenanthren-9-ylmethanol is primarily known for its antimalarial activity . .

Mode of Action

It is known to be used in the preparation of dihydroartemisinin derivatives as potential aromatic intercalating groups . Interactions with these targets could potentially lead to changes in cellular processes, contributing to its antimalarial activity.

Biochemical Pathways

It is involved in the synthesis of dihydroartemisinin derivatives , which may suggest its role in the artemisinin biosynthesis pathway or related biochemical pathways.

Result of Action

This compound is known for its antimalarial activity . This suggests that the compound’s action results in molecular and cellular effects that inhibit the growth or survival of malaria parasites.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenanthrenemethanol typically involves the hydroxylation of phenanthrene. One common method is the oxidation of 9-phenanthrenol using oxygen-mediated processes. This reaction can be carried out under mild conditions, often using catalysts to enhance the yield and selectivity .

Industrial Production Methods: On an industrial scale, 9-Phenanthrenemethanol can be produced from phenanthrene, which is abundant in coal tar. The large-scale preparation involves regioselective functionalization of phenanthrene, followed by hydroxylation at the ninth position .

Chemical Reactions Analysis

Types of Reactions: 9-Phenanthrenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-Phenanthrenemethanol has diverse applications in scientific research:

Properties

IUPAC Name

phenanthren-9-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBUBUXQLGFKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277351
Record name 9-Phenanthrenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4707-72-6
Record name 9-Phenanthrenemethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Phenanthrenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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